Glyceryl tri(octadecanoate-D35)
Glyceryl tri(octadecanoate-D35)
1,2,3-Tristearoyl glycerol-d105 is intended for use as an internal standard for the quantification of 1,2,3-tristearoyl glycerol by GC- or LC-MS. 1,2,3-Tristearoyl glycerol is a triacylglycerol that contains stearic acid at the sn-1, sn-2, and sn-3 positions. It has been found in beef fat and fully hydrogenated soybean, rapeseed, cottonseed, and palm oils. 1,2,3-Tristearoyl glycerol has been used to form the lipid matrices of solid lipid nanoparticles. Formulations containing 1,2,3-tristearoyl glycerol have been used as skin conditioners and thickening agents in cosmetics.
Brand Name:
Vulcanchem
CAS No.:
125941-88-0
VCID:
VC0137565
InChI:
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C57H110O6
Molecular Weight:
997.142
Glyceryl tri(octadecanoate-D35)
CAS No.: 125941-88-0
Cat. No.: VC0137565
Molecular Formula: C57H110O6
Molecular Weight: 997.142
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Tristearoyl glycerol-d105 is intended for use as an internal standard for the quantification of 1,2,3-tristearoyl glycerol by GC- or LC-MS. 1,2,3-Tristearoyl glycerol is a triacylglycerol that contains stearic acid at the sn-1, sn-2, and sn-3 positions. It has been found in beef fat and fully hydrogenated soybean, rapeseed, cottonseed, and palm oils. 1,2,3-Tristearoyl glycerol has been used to form the lipid matrices of solid lipid nanoparticles. Formulations containing 1,2,3-tristearoyl glycerol have been used as skin conditioners and thickening agents in cosmetics. |
|---|---|
| CAS No. | 125941-88-0 |
| Molecular Formula | C57H110O6 |
| Molecular Weight | 997.142 |
| IUPAC Name | 2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
| Standard InChI | InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2 |
| Standard InChI Key | DCXXMTOCNZCJGO-PAKTVWTGSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator